Cobalt; nickel; oxoplatinum is classified as a transition metal complex. It can be sourced from various chemical suppliers and is often produced through synthetic methods involving metal salts. The compound's CAS number is 477963-75-0, and it can be represented by the molecular formula CoNiOPt with a molecular weight of approximately 328.71 g/mol .
The synthesis of cobalt; nickel; oxoplatinum typically involves wet chemical methods, particularly co-precipitation techniques. This process includes:
In industrial settings, large-scale production often employs advanced techniques such as spray pyrolysis and sol-gel methods to achieve high-purity nanoparticles .
Key parameters during synthesis include:
Cobalt; nickel; oxoplatinum exhibits a complex molecular structure characterized by coordination between the cobalt, nickel, platinum, and oxygen atoms. The molecular formula can be expressed as CoNiOPt, indicating the presence of each metal in the compound.
Cobalt; nickel; oxoplatinum participates in various chemical reactions including:
The reaction conditions—such as temperature, solvent choice, and concentration—play a vital role in determining the outcome of these reactions. For instance:
The mechanism by which cobalt; nickel; oxoplatinum exerts its effects is multifaceted:
Relevant data includes:
| Property | Value |
|---|---|
| Molecular Weight | 328.71 g/mol |
| CAS Number | 477963-75-0 |
| IUPAC Name | Cobalt; nickel; oxoplatinum |
Cobalt; nickel; oxoplatinum has diverse scientific uses:
The separation and recovery of cobalt (Co) and nickel (Ni) from complex matrices like spent lithium-ion batteries (LIBs) or mineral ores rely heavily on optimized hydrometallurgical and pyrometallurgical processes. Conventional hydrometallurgical techniques often involve acid leaching followed by solvent extraction. For instance, leaching of NMC 111 (LiNi₁/₃Mn₁/₃Co₁/₃O₂) cathode materials using H₂SO₄/H₂O₂ achieves high dissolution efficiencies for Li, Ni, Co, and Mn, explained by the Avrami kinetic model. Subsequent separation using di(2-ethylhexyl)phosphoric acid (P-204) for manganese removal and 2-ethyl(hexyl)phosphonic acid mono-2-ethylhexyl ester (P-507) for cobalt extraction enables selective recovery. However, the inherent chemical similarity of Co and Ni limits separation factors, traditionally around 72 in continuous-countercurrent extraction. Complexation-assisted solvent extraction significantly enhances this, using reagents like ammonium thiocyanate or citrate to form distinct Co/Ni complexes, achieving separation factors up to 372—a fivefold improvement over conventional methods .
Pyrometallurgical approaches, while robust, face challenges of high energy intensity and toxic emissions. Chlorination processes recover platinum group metals (PGMs) from spent catalysts at temperatures exceeding 1000°C. For example, carbochlorination using CO/Cl₂ gas mixtures extracts >95% platinum from automotive catalysts, while copper(II) chloride (CuCl₂) serves as a less hazardous chlorinating agent at 400–600°C. A major drawback is the generation of toxic gases (e.g., Cl₂, SO₂), necessitating stringent gas treatment systems [8].
Emerging biohydrometallurgical techniques offer greener alternatives. Aspergillus niger culture filtrates, rich in biogenic oxalate and phosphate (solubilized from struvite), selectively precipitate Co and Ni as oxalates or phosphates. At pH 2.5, ~96% Co and ~60% Ni precipitate as polyhedral oxalates (CoC₂O₄·2H₂O; NiC₂O₄·2H₂O). Subsequent phosphate precipitation at pH 7.5 achieves >99% Co and >83% Ni recovery. This fungal-based process eliminates organic solvents and operates at ambient temperatures, significantly reducing environmental impact [9].
Table 1: Performance Comparison of Co/Ni Recovery Techniques
| Technique | Conditions | Recovery Efficiency | Key Advantage | Limitation |
|---|---|---|---|---|
| Complexation-Assisted SX | P-507 + NH₄SCN, pH optimization | Co/Ni Sep. Factor: 372 | High selectivity | Requires multiple stages |
| Carbochlorination | CO/Cl₂, >1000°C | Pt: >95% | Handles complex feeds | High energy, toxic emissions |
| Fungal Bioprecipitation | A. niger filtrate, pH 2.5 (oxalate) | Co: 96%, Ni: 60% | Ambient temperature, biodegradable | Slow kinetics (days) |
Bimetallic oxides incorporating Co and Ni are synthesized via co-precipitation and hydrothermal routes, yielding materials with tunable structural and functional properties. Hydrothermal synthesis of nickel-doped cobalt oxide (Co₃₋ₓNiₓO₄) involves reacting cobalt acetate and nickel sulfate with urea under alkaline conditions (pH adjusted with NH₃). Autoclaving at 180°C for 20 hours forms precursors, which upon calcination at 300°C for 3 hours, crystallize into phase-pure cubic spinel structures (space group: Fd-3m). Rietveld refinement confirms complete Ni integration into the Co₃O₄ lattice, with doping reducing crystallite size from 42 nm (undoped) to 31 nm (4% Ni). Ni²⁺ preferentially occupies octahedral sites, enhancing electrical conductivity due to mixed valence states (Co²⁺/Co³⁺ and Ni²⁺). Optical bandgap analysis reveals two transitions: Eg₁ (1.54–1.85 eV) and Eg₂ (1.92–2.04 eV), modulated by Ni content, which improves visible-light absorption for applications like photothermal conversion [10].
Solvothermal assembly of transition-metal-antimony-oxo tartrate clusters produces intricate heterometallic structures. Reacting Co²⁺ or Ni²⁺ with potassium antimony tartrate under controlled pH yields two configurations:
Table 2: Structural and Functional Properties of Synthesized Bimetallic Oxides
| Material | Synthesis Route | Crystal Structure | Key Properties | Application Potential |
|---|---|---|---|---|
| Co₂.₉₂Ni₀.₀₈O₄ | Hydrothermal | Cubic spinel (Fd-3m) | Bandgap: 1.54 eV (Eg₁), 2.04 eV (Eg₂) | Solar photothermal conversion |
| [Co₂.₅Feᴵᴵᴵ₃Sbᴵᴵᴵ₆Sbⱽ₀.₃₃] | Solvothermal | Monolayer sandwich | Proton conductivity: 3.86×10⁻⁴ S·cm⁻¹ | Proton-exchange membranes |
| [Ni₂.₂₅Feᴵᴵᴵ₃Sbᴵᴵᴵ₆Sbⱽ₀.₂₅] | Solvothermal | Monolayer sandwich | Photocatalysis: 98.3% MB degradation (8h) | Wastewater treatment |
Platinum recovery and alloy deposition leverage solvothermal and electrochemical methods to address the high environmental cost of primary Pt extraction (18,860–254,860 MJ/kg vs. 1,400–3,400 MJ/kg for recycled Pt). Conventional pyrometallurgical smelting concentrates Pt from spent catalysts but generates SO₂ and NOₓ emissions. Alternative chlorination using CuCl₂ at 500°C forms soluble Pt chlorides, later dissolved in HCl [8].
Advanced ionic liquid (IL)-based solvothermal systems enable selective Pt recovery. Tri(hexyl)tetradecylphosphonium chloride (Cyphos IL 101) extracts Pt as tetrachloroplatinate ([PtCl₆]²⁻) from chloride media without organic diluents. Separation factors exceed 50,000 for Pt/Co/Ni in 8 M HCl, with >99% Pt stripped using water. This approach avoids volatile organic compounds (VOCs) and allows IL reuse [2].
Electrochemical deposition synthesizes Pt-containing alloys like oxoplatinum derivatives for catalytic applications. While not explicitly detailed in the search results, the principles of transient dissolution and potential-controlled deposition are noted for recovering Pt from fuel cell electrodes. These methods ensure high-purity Pt redeposition while preserving support materials [8].
Synergistic solvent extraction (SSX) systems enhance selectivity and efficiency in separating Co, Ni, and Pt from multicomponent leachates. Key advancements include:
These systems address limitations of standalone techniques, such as poor Co/Ni selectivity in conventional SX or high acid consumption in IL-based systems.
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